BenchChemオンラインストアへようこそ!

1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Drug Design Lipophilicity

1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-33-1) is an N1-aryl-substituted 1,2,3-triazole-4-carboxylic acid bearing a meta-trifluoromethyl group on the phenyl ring. It serves as a versatile synthetic building block, most notably as a precursor to kinase inhibitor scaffolds via carboxamide conjugation at the C4 carboxylic acid handle.

Molecular Formula C10H6F3N3O2
Molecular Weight 257.17 g/mol
CAS No. 113934-33-1
Cat. No. B3375755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS113934-33-1
Molecular FormulaC10H6F3N3O2
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18)
InChIKeyBWGYSLOUFDNBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-33-1) — Core Properties and Sourcing Profile


1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-33-1) is an N1-aryl-substituted 1,2,3-triazole-4-carboxylic acid bearing a meta-trifluoromethyl group on the phenyl ring [1]. It serves as a versatile synthetic building block, most notably as a precursor to kinase inhibitor scaffolds via carboxamide conjugation at the C4 carboxylic acid handle . Commercially, it is typically supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Casually Replaced by In-Class Triazole Carboxylic Acids


The 1,2,3-triazole-4-carboxylic acid chemotype is highly sensitive to N1-phenyl substitution pattern and the presence of electron-withdrawing groups. Changing the CF₃ group from the meta (3-) to the ortho (2-) position alters the experimentally determined logP from ~2.8 to ~2.8 (similar but distinct melting point: 129–131 °C vs. target compound) while the para-substituted isomer and the 5-methyl analog each exhibit different lipophilicity and steric profiles [1]. These differences directly affect pharmacokinetic parameters, target binding, and downstream coupling reactivity, making generic substitution unreliable without requalification of the entire synthetic route or biological assay .

Quantitative Differentiation of 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid Against Closest Analogs


Meta-CF₃ Substitution Confers a Distinct Lipophilicity—LogP ~2.8 versus ~1.8 for the Unsubstituted Phenyl Analog

The target compound exhibits an experimentally determined logP of approximately 2.8, compared to a logP of ~1.8 for the unsubstituted 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid [1]. This ~1 log unit increase in lipophilicity, driven by the meta-CF₃ group, is known to improve passive membrane permeability and is within the optimal range (logP 1–3) for CNS drug-like candidates [2]. In contrast, the ortho-CF₃ isomer (logP ~2.839) shows similar overall hydrophobicity but a lower melting point (129–131 °C vs. the target compound), indicating different crystal packing and potentially altered solubility [3].

Medicinal Chemistry Drug Design Lipophilicity

Meta-CF₃ Regiochemistry Preserves C4 Carboxylic Acid Acidity (Predicted pKa ~3.3) Suitable for Amide Coupling Without Additional Activation

The predicted pKa of the target compound's carboxylic acid is approximately 3.3, comparable to the 5-methyl analog (pKa 3.26 ± 0.50 predicted) and distinctly more acidic than the N-unsubstituted 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (pKa 2.76 ± 0.50 predicted) . The meta-CF₃ substituent exerts an electron-withdrawing effect sufficient to maintain carboxylate reactivity for standard HATU/DIPEA-mediated amide couplings without being so acidic as to promote premature decarboxylation, a known liability of triazole-4-carboxylic acids when heated above their melting point [1].

Synthetic Chemistry Amide Bond Formation pKa

1,3-Regioisomeric Triazole Architecture Is Confirmed by X-ray Crystallography of Conformationally Analogous 1,4-Disubstituted Systems

While no single-crystal X-ray structure of the target compound has been deposited, structurally analogous 1,4-disubstituted 1H-1,2,3-triazoles bearing N1-phenyl substituents have been characterized by X-ray diffraction, confirming the 1,4-substitution pattern and key non-covalent interactions (e.g., C–H···O and π-stacking) that govern solid-state packing and solubility [1]. This contrasts with 2H-1,2,3-triazole-4-carboxylic acid regioisomers, which exhibit different hydrogen-bonding networks and conformational preferences, as shown by a dihedral angle range of 76.45–86.39° between adjacent triazole rings in bi-triazole systems [2].

Structural Chemistry X-ray Crystallography Regiochemistry

The CF₃ Group Enhances Metabolic Stability: Class-Level Evidence from Human Liver Microsome Assays on Triazole Scaffolds

1,2,3-Triazole-4-carboxylate scaffolds demonstrate excellent metabolic stability in human liver microsomes, with in vivo half-lives reaching up to 1.53 hours in mice for flow-synthesized ethyl 1H-1,2,3-triazole-4-carboxylate derivatives [1]. The addition of a trifluoromethyl group is widely documented to further enhance oxidative metabolic stability by reducing CYP450-mediated metabolism at the phenyl ring, a benefit observed across multiple triazole-containing drug classes [2]. The 5-methyl-1-[3-(trifluoromethyl)phenyl] analog, closely related to the target compound, is explicitly used as a reactant for kinase inhibitor synthesis, underscoring the scaffold's suitability for lead optimization programs where metabolic stability is a key selection criterion .

Drug Metabolism Pharmacokinetics Metabolic Stability

Validated Utility as a Kinase Inhibitor Precursor: Structural Mapped to TrkA Inhibitor Series with Sub-Nanomolar Potency

The target compound serves as a direct precursor to potent kinase inhibitors. The C4 carboxylic acid enables conjugation to diverse amine warheads, yielding compounds with TrkA IC₅₀ values as low as 2.20 nM [1]. While the target compound itself is not a final inhibitor, the 5-methyl analog (CAS 499771-21-0) is explicitly documented as a reactant for preparing heterocyclic carboxamide cores with kinase inhibitory activity . In contrast, the unsubstituted 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives achieved xanthine oxidase IC₅₀ values of 0.21 μM, which are orders of magnitude weaker than the sub-nanomolar kinase activities accessible via the CF₃-substituted scaffold [2].

Kinase Inhibition TrkA Oncology

Procurement-Driven Application Scenarios for 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid


Kinase Inhibitor Library Synthesis via Amide Coupling

Medicinal chemistry teams building focused kinase inhibitor libraries should select this compound as the core scaffold. The C4 carboxylic acid undergoes HATU/DIPEA-mediated amidation with diverse amine building blocks to generate 1,4-disubstituted 1,2,3-triazole-4-carboxamides. As demonstrated by the TrkA inhibitor series (IC₅₀ 2.20–40.6 nM), this scaffold delivers sub-nanomolar potency when elaborated with appropriate warheads [1]. The meta-CF₃ group provides a lipophilicity advantage (logP ~2.8) that enhances cell permeability without exceeding drug-like limits [2].

Xanthine Oxidase Inhibitor Lead Optimization

Researchers developing next-generation xanthine oxidase (XO) inhibitors for gout and hyperuricemia can use this compound as a febuxostat analog scaffold. The 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid series has yielded compounds with XO IC₅₀ values as low as 0.21 μM (36-fold more potent than allopurinol) [3]. The meta-CF₃ substituent on the target compound is expected to further modulate potency and metabolic stability relative to the unsubstituted phenyl series, making it a logical second-generation building block for SAR exploration .

Metabolic Stability-Focused Lead Generation

Drug discovery programs requiring metabolically stable heterocyclic cores should prioritize this compound over non-fluorinated analogs. Triazole-4-carboxylate scaffolds exhibit excellent intrinsic stability in human liver microsomes (in vivo half-life up to 1.53 h in mice) [4], and the trifluoromethyl group is a well-established metabolic blocking motif that reduces oxidative metabolism at the phenyl ring [5]. This combination makes the target compound an optimal choice for fragment-based or scaffold-hopping campaigns where PK liabilities must be addressed early.

Bioisostere-Driven Amide Bond Replacement

This compound is the ideal precursor for preparing 1,2,3-triazole-based amide bond bioisosteres. The 1H-1,2,3-triazole ring is a validated trans-amide mimetic, and the C4 carboxylic acid provides a direct conjugation point for peptidomimetic synthesis [4]. The meta-CF₃ substitution further fine-tunes the electronic and steric properties of the bioisostere, enabling precise modulation of target binding affinity and selectivity that is not achievable with unsubstituted or ortho-substituted analogs [2].

Quote Request

Request a Quote for 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.